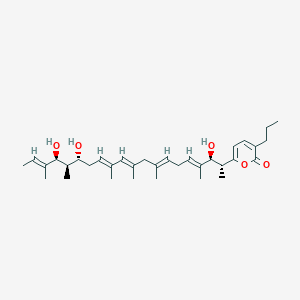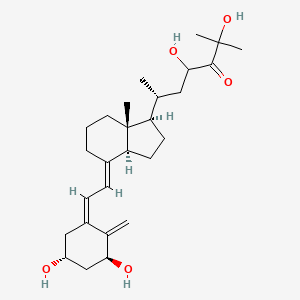
(1S)-1,23,25-trihydroxy-24-oxocalciol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1,23,25-trihydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol, a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a human metabolite.
Scientific Research Applications
Metabolic Pathway Insights
(1S)-1,23,25-Trihydroxy-24-oxocalciol is a derivative of 1,25-dihydroxyvitamin D3 and plays a role in vitamin D metabolism. Its biological activity and metabolic pathways have been extensively studied. For instance, Mayer et al. (1983) found that while 1,25(OH)2-24-oxo-D3 had a high relative competitive index for binding to the chick intestinal mucosa receptor, 1,23,25(OH)3-24-oxo-D3 showed only weak biological activity in intestinal calcium absorption and bone calcium mobilization assays (Mayer, Bishop, Ohnuma, & Norman, 1983). Similarly, Napoli and Horst (1983) identified 24-keto-1,23,25-trihydroxyvitamin D3 as a major 1,25-dihydroxyvitamin D3 metabolite in rat intestine, which is part of the C(24)-oxidation pathway of intestinal 1,25-dihydroxyvitamin D3 metabolism (Napoli & Horst, 1983).
Role in Renal Metabolism
Reddy and Ky (1989) explored the role of calcitroic acid as the end product of renal metabolism of 1,25-dihydroxyvitamin D3 through the C-24 oxidation pathway, which includes the conversion of 1,25-dihydroxyvitamin D3 into 1,23,25-trihydroxy-24-oxovitamin D3 (Reddy & Ky, 1989). This pathway indicates a significant role in controlling tissue levels of hormonally active forms of vitamin D3.
Binding and Receptor Interaction
Research by Valaja et al. (1990) on a 1,25-dihydroxyvitamin D3 analog, 22-oxa-1,25(OH)2D3, which is similar in structure to (1S)-1,23,25-trihydroxy-24-oxocalciol, showed its ability to bind to 1,25-dihydroxyvitamin D receptors and regulate receptor mRNA levels similarly to the natural ligand (Valaja, Mahonen, Pirskanen, & Mäenpää, 1990).
Metabolic Derivatives
Another study by Reddy and Tserng (1989) identified 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 as a major side chain cleaved lipid-soluble metabolite of 1,25-dihydroxyvitamin D3, extending the C-24 oxidation pathway in the kidney and showing 1,23,25-trihydroxy-24-oxovitamin D3 as its precursor (Reddy & Tserng, 1989).
properties
Product Name |
(1S)-1,23,25-trihydroxy-24-oxocalciol |
|---|---|
Molecular Formula |
C27H42O5 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24?,27-/m1/s1 |
InChI Key |
ARRIBDAUGOLZSJ-QEEPAQDXSA-N |
Isomeric SMILES |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
synonyms |
1,23,25-TOV 1,23,25-trihydroxy-24-oxo-vitamin D3 1,23,25-trihydroxy-24-oxocholecalciferol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



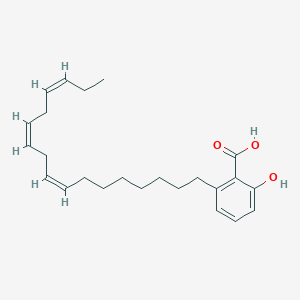
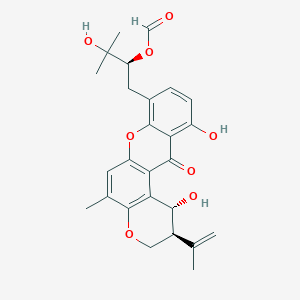


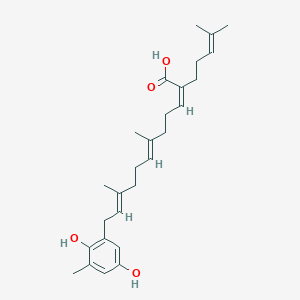
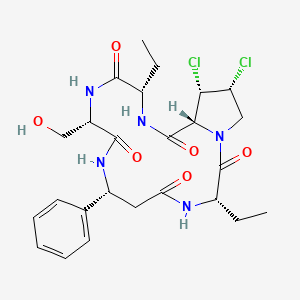
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
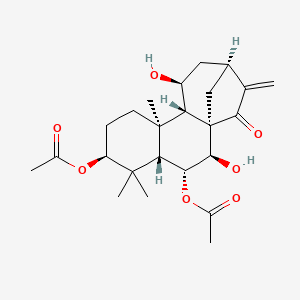
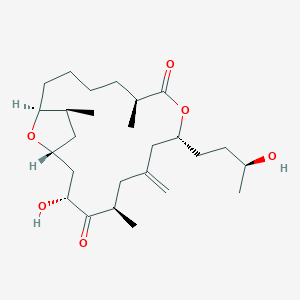

![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
